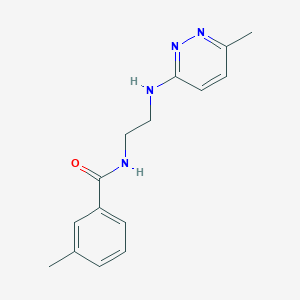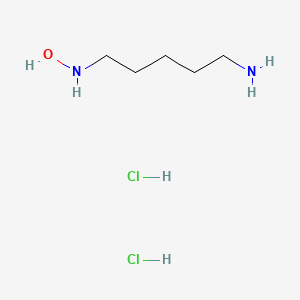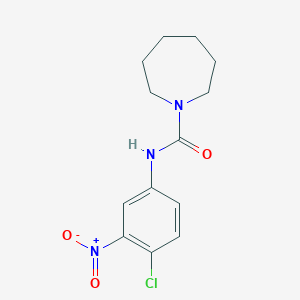
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide, also known as CT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide is not fully understood, but studies suggest that it may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has also been shown to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide is its versatility, as it can be used in a range of experiments in various fields. N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide, including its potential use in the development of new anticancer drugs and its use as a catalyst in various chemical reactions. Further research is also needed to fully understand the mechanism of action of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide and its potential applications in other fields such as material science and molecular electronics.
Conclusion
In conclusion, N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide is a chemical compound that has shown promising results in various scientific research applications. Its versatility and potential applications make it an exciting area of study for researchers in various fields. Further research is needed to fully understand the mechanism of action of N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide and its potential applications in other fields.
Méthodes De Synthèse
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 4-cyanooxan-4-yl chloride with 4-phenyl-1,3-thiazole-2-amine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has been studied for its ability to act as a molecular switch, with researchers exploring its potential use in the development of molecular electronic devices. N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide has also been investigated for its potential use as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-11-16(6-8-21-9-7-16)19-14(20)15-18-13(10-22-15)12-4-2-1-3-5-12/h1-5,10H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHHLWTUFVHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-4-phenyl-1,3-thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)
![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)


![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2595488.png)
![4-[[2-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2595489.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2595493.png)
